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A deep dive into the prevalent methods for determining mRNA encapsulation efficiency in SM-
102 lipid nanoparticles (LNPs), offering a comparative analysis of established protocols and
emerging alternatives to guide researchers in their selection of the most suitable technique.

The encapsulation of messenger RNA (mMRNA) within lipid nanoparticles (LNPSs) is a critical
quality attribute for the successful development and manufacturing of mRNA-based
therapeutics and vaccines. The ionizable lipid SM-102 has been a cornerstone in the
formulation of several successful MRNA products. Accurate and reproducible quantification of
the extent of MRNA encapsulation is paramount for ensuring proper dosing, stability, and
efficacy. This guide provides a comprehensive comparison of the most widely used and
emerging methods for quantifying mRNA encapsulation in SM-102 LNPs, complete with
experimental data, detailed protocols, and workflow visualizations.

Comparison of Quantification Methods

The selection of an appropriate method for quantifying mRNA encapsulation depends on
various factors, including the required throughput, sensitivity, accuracy, and the need to
differentiate between intact and degraded mRNA species. The following table summarizes the
key characteristics of the predominant methods.
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Typical
Encapsulation

Method Principle Advantages Disadvantages .
Efficiency for
SM-102 LNPs
Can be interfered
with by LNP
components;
Fluorescence does not
intensity of an ) differentiate
. o High-throughput,
Quant-iT RNA-binding dye . - between full-
_ _ highly sensitive,
RiboGreen is measured ) length and >80-95%[4][5][6]
and widely
Assay before and after ) degraded mRNA.
o established. _
LNP lysis with a Potential for
detergent. underestimation
with certain
detergents.[1][2]
[3]
) Separates free High resolution,
Capillary Gel ) ) Lower Correlates well
) and can differentiate ] ]
Electrophoresis ) throughput than with RiboGreen,
) encapsulated between intact
with Laser- plate-based reported at 95%
MRNA based on and degraded )
Induced assays, requires vs 92% for the

size, followed by

MRNA, providing

Fluorescence ) specialized same sample.[2]
fluorescence purity )
(CGE-LIF) ) ) ) equipment. [3]
detection. information.[2][3]
. o Reported
lon-Pair Separates Can distinguish ) )
Requires recoveries of
Reversed-Phase = mRNA from LNP  between full- o
) specialized ~70% to ~110%
High- components length and ] )
HPLC equipment  depending on
Performance based on fragmented )
o o ] and expertise, sample
Liquid hydrophobicity MRNA, offering )
) ] ] ) can be lower preparation and
Chromatography  using an ion- purity analysis.[7]
o throughput. cryoprotectants.
(IP-RP-HPLC) pairing reagent. [8] ]
Scatter-Free Measures the Simple, rapid, Lower sensitivity N/A (Measures
UV/Visible intrinsic UV and does not compared to total RNA
Spectroscopy absorbance of require a fluorescence- concentration)
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RNA after
correcting for
light scattering

from the LNPs.

fluorescent dye based methods,

or LNP may require

disruption.[9][10] higher sample
concentrations.
[10]

Experimental Protocols
Quant-iT RiboGreen Assay

This is the most common method for determining mMRNA encapsulation efficiency.[11][12][13]

The principle lies in the differential measurement of fluorescence from the RiboGreen dye,

which is impermeant to intact LNPs.

Materials:

e Quant-iT RiboGreen RNA Assay Kit (or equivalent)

e Triton X-100 or an alternative detergent (e.g., Tween 20)[1][12]

e TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 7.5)

e 96-well black, opaque microplates

o Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

o mRNA standard of known concentration

Protocol:

e Preparation of Reagents:

o Prepare a 2% (v/v) Triton X-100 solution in nuclease-free water. Alternatively, prepare

solutions of other detergents like Tween 20 at various concentrations (e.g., 0.05% to 2%).

[1]

o Prepare the RiboGreen working solution by diluting the concentrated stock 1:200 in TE

buffer. Protect from light.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.nanolett.5c01491
https://www.wgtn.ac.nz/scps/research/research-groups/raman-lab/eric-le-ru/publications/2025-nl-rna-quantification-in-lnps-by-sfa-with-si.pdf
https://www.wgtn.ac.nz/scps/research/research-groups/raman-lab/eric-le-ru/publications/2025-nl-rna-quantification-in-lnps-by-sfa-with-si.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12312782/
https://pubmed.ncbi.nlm.nih.gov/39490428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10824725/
https://backend.orbit.dtu.dk/ws/files/381745205/1-s2.0-S0939641124003977-main.pdf
https://pubmed.ncbi.nlm.nih.gov/39490428/
https://backend.orbit.dtu.dk/ws/files/381745205/1-s2.0-S0939641124003977-main.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Standard Curve Preparation:
o Prepare a series of mRNA standards in TE buffer, typically ranging from 0 to 2000 ng/mL.
e Sample Preparation:

o For total mMRNA quantification, dilute the SM-102 LNP sample in TE buffer containing 1%
Triton X-100 to lyse the particles and release the encapsulated mRNA.

o For free (unencapsulated) mRNA quantification, dilute the SM-102 LNP sample in TE
buffer without detergent.

e Assay Procedure:

o Add 100 pL of the prepared standards and samples to the wells of the 96-well plate in
duplicate or triplicate.

o Add 100 pL of the RiboGreen working solution to each well.
o Incubate for 5-10 minutes at room temperature, protected from light.
o Measure the fluorescence using a microplate reader.
o Calculation of Encapsulation Efficiency:
o Determine the concentration of total mMRNA and free mRNA from the standard curve.

o Encapsulation Efficiency (%) = ((Total mMRNA - Free mRNA) / Total mRNA) * 100
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Caption: Workflow for the RiboGreen assay to determine mRNA encapsulation efficiency.

Alternative Detergents to Triton X-100

Recent studies have explored more environmentally friendly and potentially more effective
alternatives to Triton X-100 for LNP lysis in the RiboGreen assay.[1][12] Notably, Tween 20 has
been shown to be as effective or even more effective than Triton X-100 at releasing mRNA
from LNPs, potentially leading to a more accurate quantification of total mMRNA.[1][12]
Researchers are encouraged to test a panel of detergents to identify the optimal one for their
specific SM-102 LNP formulation.
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Recommended .
Detergent . Observations
Concentration

The historical standard, but
Triton X-100 0.5% - 2% (v/v) has environmental and health

concerns.[1][12]

Shown to be highly effective at
Tween 20 0.1% - 0.5% (v/v) solubilizing various LNP
formulations.[1][12]

Less effective than Triton X-
Brij 93 0.5% (v/v) 100 and Tween 20 in some
studies.[1]

Comparable effectiveness to
Zwittergent 3-14 0.5% (v/v) Triton X-100 at higher
concentrations.[1]

Capillary Gel Electrophoresis with Laser-Induced
Fluorescence (CGE-LIF)

CGE-LIF offers a high-resolution alternative to the RiboGreen assay, enabling the separation
and quantification of intact mMRNA from fragments and free dye.[2][3]

Protocol Outline:

e Sample Preparation:
o Total MRNA: The LNP sample is lysed using a suitable detergent (e.g., Triton X-100).
o Free mRNA: The intact LNP sample is directly analyzed.

o Capillary Electrophoresis:
o Samples are injected into a capillary filled with a sieving polymer matrix.

o An electric field is applied, causing the negatively charged mRNA to migrate through the
gel. Separation is based on size.
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e Detection:

o As the mRNA molecules pass a detection window, they are excited by a laser, and the
emitted fluorescence is detected.

¢ Quantification:

o The peak area of the intact mMRNA is proportional to its concentration. A standard curve is
used for quantification.

o Encapsulation efficiency is calculated similarly to the RiboGreen assay.

Separation & Detection Analysis

Laser-Induced Peak Integration &
Sample Injection H Capillary Gel Electrophoresis }—»’ e e }—»’ Electropherogram }—» e ol

Click to download full resolution via product page

Caption: Workflow for CGE-LIF analysis of mMRNA encapsulation.

Conclusion

The Quant-iIT RiboGreen assay remains the workhorse for high-throughput quantification of
MRNA encapsulation in SM-102 LNPs due to its simplicity and sensitivity. However,
researchers should be aware of its limitations, particularly its inability to distinguish between
intact and degraded mRNA and the potential for incomplete LNP lysis. The exploration of
alternative detergents like Tween 20 is a promising avenue for improving the accuracy of this
assay. For more detailed characterization, including the assessment of mMRNA integrity,
orthogonal methods such as CGE-LIF and IP-RP-HPLC are invaluable. The choice of the most
appropriate method will ultimately depend on the specific requirements of the study, balancing
the need for throughput with the desired level of detail and accuracy.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3025710?utm_src=pdf-body-img
https://www.benchchem.com/product/b3025710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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